Varespladib

Descripción general

Descripción

Varespladib es un inhibidor de molécula pequeña de la fosfolipasa A2 secretora (sPLA2), una enzima involucrada en el proceso inflamatorio. Inicialmente desarrollado para el tratamiento de enfermedades inflamatorias, ha demostrado potencial en diversas áreas terapéuticas, incluidas las enfermedades cardiovasculares y la envenenación por mordedura de serpiente .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Varespladib involucra múltiples pasos, comenzando desde materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central a través de una serie de reacciones de condensación y ciclización. El producto final se obtiene después de la purificación y caracterización .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, es crucial para maximizar el rendimiento y la pureza. El proceso también incluye medidas estrictas de control de calidad para garantizar la consistencia y la seguridad .

Análisis De Reacciones Químicas

Tipos de reacciones: Varespladib experimenta varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que las reacciones de sustitución pueden producir diferentes análogos sustituidos .

Aplicaciones Científicas De Investigación

Varespladib is an inhibitor of secretory phospholipase A2 (sPLA2) isoforms IIa, V, and X . It functions as an anti-inflammatory by targeting the arachidonic acid pathway . While its investigation as a therapy for inflammatory diseases like acute coronary syndrome was halted due to inadequate efficacy, research has shifted to its potential as a snake venom toxin inhibitor . The FDA has granted this compound orphan drug status for snakebite treatment .

This compound as a Snake Venom Inhibitor

More than 30 preclinical studies support the potential of this compound to inhibit venom sPLA2s and minimize their toxic effects in animals . These studies include in vitro pharmacology, crystallography, and in vivo and ex vivo studies in mouse, rat, pig, and human blood .

Key Laboratory Studies

Wang and colleagues found that this compound and this compound-methyl displayed inhibition of phospholipase activity at nanomolar and picomolar IC . this compound (4 mg/kg) can protect against hemorrhage, myonecrosis, and systemic toxicities by measuring the subcutaneous ecchymosis, the muscle damage, and the biochemical variation in serum enzymes from envenomed mice . The majority of the muscle myonecrosis and hemorrhage were inhibited by this compound, and this compound-treated mice recovered rapidly with lesser atrophy and muscle fibrosis . this compound treatment significantly inhibited venom sPLA2, with IC50 and ED50 values of 0.0016 to 0.063 mg/mL and 0.45 to 22.09 µg/g, respectively .

Coagulation Effects

This compound can inhibit the venom sPLA2 activity of hemotoxic snake venoms and effectively neutralize coagulopathic toxicities, including anticoagulation . It can also partially abrogate procoagulant venom effects caused by different toxin families .

Neutralizing Cytotoxicity

This compound has demonstrated potent inhibitory activity against several whole snake venoms and isolated PLA2 toxins . It appears to be more effective in neutralizing the cytotoxic effect. This compound is effective in the inhibition of catalytically-active toxic PLA2s and PLA2-like proteins, expanding the potential therapeutic usefulness of this inhibitor .

BRAVO Trial

The BRAVO trial was a Phase 2 study to evaluate the safety, tolerability, and efficacy of oral this compound . It enrolled 95 patients in the U.S. and India who were administered either this compound or a placebo in conjunction with the standard of care, which included antivenom in 93 of the 95 patients . The results from the BRAVO trial suggest that this compound is safe and well-tolerated for snakebite treatment .

Phase II Clinical Trial

A phase II clinical trial assessed the efficacy and safety of oral this compound methyl in patients bitten by venomous snakes . Among 95 patients randomized, the most common snakebites were from Russell's vipers (n=29), copperheads (n=18), and rattlesnakes (n=14) . The SSS improved from baseline to the average at 6 and 9 hours by 1.1 (95% CI, 0.7 to 1.6) in the this compound group versus 1.5 (95% CI, 1.0 to 2.0) in the placebo group (difference -0.4, 95% CI, -0.8 to 0.1, p=0.13) . A potentially promising signal of benefit was observed in patients initiating treatment within 5 hours of snakebite .

VISTA-16 Trial

Mecanismo De Acción

Varespladib ejerce sus efectos inhibiendo la actividad de la fosfolipasa A2 secretora (sPLA2). Esta enzima está involucrada en la liberación de ácido araquidónico de los fosfolípidos de membrana, que es un precursor para la síntesis de mediadores proinflamatorios. Al bloquear sPLA2, this compound reduce la producción de estos mediadores, ejerciendo así efectos antiinflamatorios .

Compuestos similares:

Metil this compound: Un profármaco biodisponible por vía oral de this compound.

Singularidad: this compound es único en su inhibición de amplio espectro de múltiples isoformas de sPLA2, incluidos los grupos IIA, V y X.

Comparación Con Compuestos Similares

Methyl Varespladib: An orally bioavailable prodrug of this compound.

Uniqueness: this compound is unique in its broad-spectrum inhibition of multiple isoforms of sPLA2, including groups IIA, V, and X.

Actividad Biológica

Varespladib (LY-315920) is a synthetic phospholipase A2 (PLA2) inhibitor that has garnered attention for its potential therapeutic applications in treating various inflammatory conditions and snakebite envenomations. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy in clinical studies, and implications for future therapies.

This compound primarily acts by inhibiting secreted phospholipases A2 (sPLA2s), which are enzymes implicated in inflammatory processes and snake venom toxicity. The compound binds to the active sites of these enzymes, thereby preventing their catalytic activity. Studies have demonstrated that this compound can inhibit both enzymatic and toxic effects of various snake venoms, including those from species like Bothrops moojeni and Daboia acutus .

Key Findings on Mechanism

- Inhibition of PLA2 Activity : this compound effectively abolishes PLA2 activity at concentrations as low as 0.01 mM, while higher concentrations show no effect on other enzymatic activities such as caseinolytic or esterase activities .

- Structural Insights : Crystallographic studies reveal that this compound interacts with specific regions of PLA2-like toxins, blocking their activation and disrupting their ability to damage cellular membranes .

Efficacy in Clinical Studies

This compound has been evaluated in several clinical trials, particularly for its role in managing atherosclerosis and snakebite envenomations.

Atherosclerosis Studies

In the PLASMA I and II trials, this compound was shown to significantly reduce levels of sPLA2-IIa in patients with stable coronary heart disease. The results indicated:

- Dose-Dependent Reduction : Treatment with this compound (50–500 mg twice daily) resulted in a dose-dependent decrease in sPLA2 levels, achieving reductions of 73% to 84% in different dosage groups .

- Lipid Profile Improvement : Patients receiving this compound experienced additional reductions in LDL cholesterol (up to 15%) compared to placebo .

Snakebite Envenomation Trials

The BRAVO trial assessed the efficacy of oral this compound in patients bitten by venomous snakes. Key outcomes included:

- Patient Cohort : The trial involved 95 patients across the U.S. and India, focusing on early treatment within five hours post-bite .

- Clinical Benefits : Although the primary endpoint was not met, significant benefits were observed in early treatment subgroups, including improved recovery rates and reduced illness severity .

Summary of Clinical Findings

| Study | Population | Treatment | Key Outcomes |

|---|---|---|---|

| PLASMA I & II | Patients with stable CHD | This compound (50–500 mg) | 73%-84% reduction in sPLA2 levels; LDL reduction up to 15% |

| BRAVO Trial | Snakebite victims | Oral this compound | Improved recovery rates; reduced illness severity when administered early |

Safety Profile

This compound has been reported to have a favorable safety profile across multiple studies. It has been well-tolerated at doses up to 1000 mg daily over extended periods . No serious adverse events were noted during the clinical trials for snakebite treatment, reinforcing its potential as a safe therapeutic option .

Propiedades

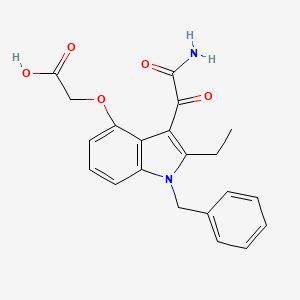

IUPAC Name |

2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLXTPHDSZUFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)O)C(=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

172733-42-5 (Sodium salt) | |

| Record name | Varespladib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172732682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50169378 | |

| Record name | Varespladib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172732-68-2 | |

| Record name | Varespladib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172732-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Varespladib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172732682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Varespladib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11909 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Varespladib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VARESPLADIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q3P98DATH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.